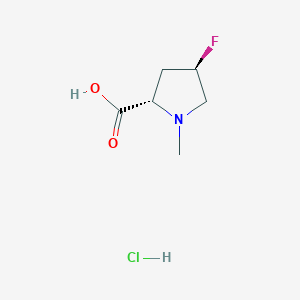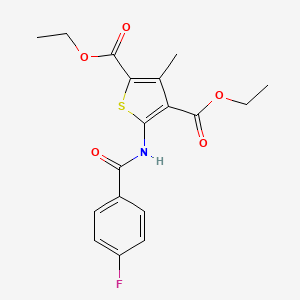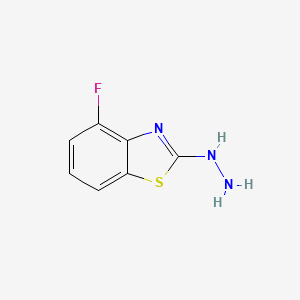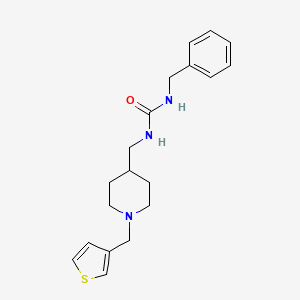
(2S,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride is a fluorinated derivative of proline, a key amino acid. This compound is of significant interest due to its potential applications in medicinal chemistry and protein engineering. The fluorine atom’s presence can enhance the compound’s stability and bioavailability, making it a valuable tool in drug design and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves the diastereoselective synthesis of its precursor, (2S,4R)-4-fluoroproline. One common method includes the use of zinc and magnesium enolates to achieve high diastereoselectivity during the 5-exo-tet ring closure reaction . The process involves multiple stages, including the formation of a tightly bound chelation-controlled transition state, which is crucial for the high diastereoselectivity observed .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes using commercially available starting materials and refining the purification processes to achieve the desired enantiomeric purity. The use of advanced techniques such as continuous flow chemistry can also enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: (2S,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including substitution, oxidation, and reduction. The presence of the fluorine atom can influence the reactivity and selectivity of these reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like sodium azide or amines under mild conditions to avoid degradation of the fluorinated pyrrolidine ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility in chemical synthesis.
Aplicaciones Científicas De Investigación
(2S,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride has numerous applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules and studying reaction mechanisms. In biology, it serves as a tool for protein engineering, where the incorporation of fluorinated proline derivatives can enhance protein stability and folding . In medicine, this compound is explored for its potential in drug design, particularly in developing inhibitors for specific enzymes or receptors. Its unique properties also make it valuable in the agrochemical industry for designing novel pesticides and herbicides .
Mecanismo De Acción
The mechanism of action of (2S,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can lead to increased potency and efficacy of the compound in inhibiting or modulating the activity of its target . The pathways involved often include the stabilization of transition states or the alteration of protein conformations, which can significantly impact biological processes.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (2S,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride include other fluorinated proline derivatives, such as (2S,4S)-4-fluoroproline and (2R,4R)-4-fluoroproline . These compounds share structural similarities but differ in their stereochemistry, which can influence their reactivity and biological activity.
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry and the presence of the fluorine atom. This combination can enhance the compound’s stability, bioavailability, and binding affinity, making it a valuable tool in various scientific and industrial applications. Its ability to stabilize protein structures and improve drug efficacy sets it apart from other similar compounds .
Propiedades
IUPAC Name |
(2S,4R)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h4-5H,2-3H2,1H3,(H,9,10);1H/t4-,5+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFQMLQFQXIKGU-JBUOLDKXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C[C@H]1C(=O)O)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-hydroxypropyl)-N'-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B2727352.png)


![ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-FLUOROQUINOLIN-4-YL]PIPERIDINE-3-CARBOXYLATE](/img/structure/B2727362.png)
![2-({1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2727364.png)

![5-chloro-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2727367.png)
![3-{3-Fluoro-8-azabicyclo[3.2.1]octane-8-carbonyl}-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B2727368.png)
![6-(4-Fluorophenyl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2727369.png)
![N-[(2,2-Difluorocyclohexyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2727370.png)


![N-(2-(1H-indol-3-yl)ethyl)-3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2727374.png)
